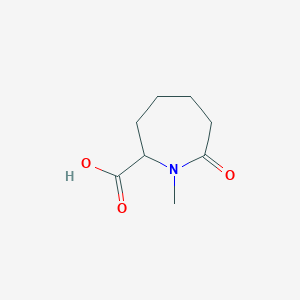

1-Methyl-7-oxoazepane-2-carboxylic acid

Beschreibung

1-Methyl-7-oxoazepane-2-carboxylic acid is a seven-membered azepane ring derivative containing a methyl group at position 1, a ketone (oxo) group at position 7, and a carboxylic acid moiety at position 2.

Eigenschaften

Molekularformel |

C8H13NO3 |

|---|---|

Molekulargewicht |

171.19 g/mol |

IUPAC-Name |

1-methyl-7-oxoazepane-2-carboxylic acid |

InChI |

InChI=1S/C8H13NO3/c1-9-6(8(11)12)4-2-3-5-7(9)10/h6H,2-5H2,1H3,(H,11,12) |

InChI-Schlüssel |

APZXHDHHTVJUDF-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(CCCCC1=O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Methyl-7-oxoazepane-2-carboxylic acid typically involves the following steps:

Cyclization Reaction: The starting material, which is often a linear precursor, undergoes cyclization to form the seven-membered ring structure.

Industrial production methods may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes, to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-Methyl-7-oxoazepane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alcohols, amines, and other nucleophiles.

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-Methyl-7-oxoazepane-2-carboxylic acid .

Wissenschaftliche Forschungsanwendungen

1-Methyl-7-oxoazepane-2-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Methyl-7-oxoazepane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and undergo various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The following table summarizes key structural differences between 1-methyl-7-oxoazepane-2-carboxylic acid and analogous compounds referenced in the evidence:

Key Observations:

- Ring System Complexity: The target compound’s monocyclic azepane contrasts with bicyclic frameworks (e.g., oxabicyclo, β-lactam), which introduce ring strain and altered reactivity.

- Functional Groups : Carboxylic acids (target, ) vs. esters () influence solubility and metabolic stability. Esters may serve as prodrugs, while free acids enhance hydrogen bonding in biological targets.

- Heteroatoms : Sulfur in the β-lactam () enhances electronegativity and antibiotic potency, whereas nitrogen-rich systems (e.g., diazepane) modulate basicity and receptor interactions.

Physical and Chemical Properties

- Crystallinity : β-Lactam derivatives () meet pharmacopeial crystallinity standards, critical for drug formulation . Azepanes, depending on substituents, may exhibit varied crystallinity.

- Stability: Bicyclic systems () are prone to ring-opening under acidic conditions, whereas monocyclic azepanes may demonstrate superior hydrolytic stability.

Biologische Aktivität

1-Methyl-7-oxoazepane-2-carboxylic acid is a seven-membered lactam compound with a carboxylic acid functional group and a methyl substituent at the nitrogen atom. Its molecular formula is , with a molecular weight of approximately 157.17 g/mol. This compound is gaining attention in pharmacology due to its potential biological activities, which include antimicrobial, anticancer, and neuroprotective effects.

Antimicrobial Activity

Research indicates that 1-methyl-7-oxoazepane-2-carboxylic acid and its structural analogs exhibit notable antimicrobial effects. Preliminary studies suggest activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentrations (MICs) for related compounds range from 15.625 to 125 μM, indicating potential efficacy against bacterial biofilms, which are notoriously difficult to treat.

Neuroprotective Effects

Preliminary research has indicated that 1-methyl-7-oxoazepane-2-carboxylic acid may have neuroprotective properties. It is hypothesized that the compound could interact with neuroreceptors or enzymes involved in neurodegenerative processes, potentially offering therapeutic benefits in conditions such as Alzheimer's disease or Parkinson's disease. However, further research is needed to elucidate these mechanisms.

The precise mechanism of action for 1-methyl-7-oxoazepane-2-carboxylic acid remains under investigation. However, it is believed that the compound may interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to diverse biological effects. This interaction could disrupt normal cellular processes, thereby exerting antimicrobial or anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on Antimicrobial Activity : A study demonstrated that hydrazine derivatives exhibited significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 15.625 to 125 μM.

- Anticancer Activity Research : Research highlighted the synthesis of various hydrazone derivatives that showed cytotoxic effects on cancer cell lines, indicating potential for developing new anticancer agents based on structural analogs of 1-methyl-7-oxoazepane-2-carboxylic acid.

- Neuroprotective Research : Preliminary findings suggest that compounds with similar structures may protect neuronal cells from oxidative stress, although specific studies on this compound are still required.

Comparative Analysis with Similar Compounds

The following table compares 1-methyl-7-oxoazepane-2-carboxylic acid with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 1-Methyl-7-Oxoazepane-2-Carboxylic Acid | C₈H₁₃NO₃ | 157.17 g/mol | Seven-membered lactam structure |

| 7-Oxoheptanoic Acid | C₈H₁₄O₃ | 158.19 g/mol | Longer carbon chain; different lactam structure |

| (S)-1-Methyl-5-Oxopyrrolidine-2-Carboxylic Acid | C₇H₉NO₃ | 143.14 g/mol | Five-membered ring structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.